molecular formula C12H16O4 B3364884 (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester CAS No. 1187928-98-8

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester

Cat. No.: B3364884
CAS No.: 1187928-98-8
M. Wt: 224.25 g/mol
InChI Key: LAKRJQCENHXAKP-LLVKDONJSA-N
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Description

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester is a chemical compound with the molecular formula C₁₂H₁₆O₄. It is a derivative of phenylpropionic acid and is characterized by the presence of a hydroxyl group (-OH) and an ethyl ester group (-COOCH₂CH₃) attached to the propionic acid backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester typically involves the following steps:

  • Starting Materials: : The synthesis begins with 3-methoxybenzoic acid as the starting material.

  • Reduction: : The carboxylic acid group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Esterification: : The resulting hydroxy acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Chromium trioxide (CrO₃) in acetic acid, Pyridinium chlorochromate (PCC) in dichloromethane.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether, Borane (BH₃) in tetrahydrofuran (THF).

  • Substitution: : Nucleophiles such as halides or amines, in the presence of a base.

Major Products Formed:
  • Oxidation: : Formation of 3-methoxyphenylpropionic acid.

  • Reduction: : Formation of (R)-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid.

  • Substitution: : Formation of various substituted phenylpropionic acids.

Scientific Research Applications

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: : It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which (R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester is similar to other phenylpropionic acid derivatives, such as:

  • Phenylpropionic acid: : Lacks the hydroxyl and ester groups.

  • 3-Methoxyphenylpropionic acid: : Lacks the hydroxyl group.

  • Ethyl 3-methoxyphenylacetate: : Lacks the hydroxyl group and has a different ester group.

The uniqueness of this compound lies in its combination of hydroxyl and ester groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKRJQCENHXAKP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester

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